Phthalimidinoglutarimide-C3-O-PEG5-OH

Catalog No.
S15360783
CAS No.
M.F
C26H38N2O9
M. Wt
522.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalimidinoglutarimide-C3-O-PEG5-OH

Product Name

Phthalimidinoglutarimide-C3-O-PEG5-OH

IUPAC Name

3-[7-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C26H38N2O9

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C26H38N2O9/c29-8-10-34-12-14-36-16-18-37-17-15-35-13-11-33-9-2-4-20-3-1-5-21-22(20)19-28(26(21)32)23-6-7-24(30)27-25(23)31/h1,3,5,23,29H,2,4,6-19H2,(H,27,30,31)

InChI Key

FTPDMCCRAMYUCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCOCCO

Phthalimidinoglutarimide-C3-O-PEG5-OH is a complex organic compound that serves as a building block for targeted protein degradation. It features a phthalimidine moiety linked to a glutarimide structure, which is further connected to a polyethylene glycol (PEG) chain containing five ethylene glycol units. This compound is characterized by its ability to facilitate the selective degradation of proteins within cells, making it a significant tool in drug discovery and development.

The structure of Phthalimidinoglutarimide-C3-O-PEG5-OH includes an E3 ligase ligand, which plays a crucial role in the ubiquitin-proteasome pathway, allowing for the targeted tagging of proteins for degradation. The presence of the PEG chain enhances the solubility and bioavailability of the compound, which is essential for its application in biological systems.

Primarily due to its functional groups. The E3 ligase ligand can engage in interactions with specific target proteins, leading to ubiquitination and subsequent proteasomal degradation.

The reactions can be summarized as follows:

  • Ubiquitination Reaction: The compound binds to an E3 ligase enzyme, facilitating the transfer of ubiquitin molecules onto the target protein.
  • Hydrolysis: The ester linkages within the PEG chain can undergo hydrolysis under physiological conditions, releasing the active components.
  • Conjugation Reactions: The functional groups on Phthalimidinoglutarimide-C3-O-PEG5-OH can participate in various conjugation reactions with other biomolecules, enhancing its utility in drug delivery systems.

The biological activity of Phthalimidinoglutarimide-C3-O-PEG5-OH is primarily linked to its role in targeted protein degradation. By promoting the ubiquitination of specific proteins, it can effectively reduce the levels of these proteins within cells, which is particularly useful in cancer therapy where overexpressed oncogenes need to be downregulated.

Additionally, studies have indicated that compounds like Phthalimidinoglutarimide-C3-O-PEG5-OH can modulate various cellular pathways by altering protein levels, thereby influencing cell proliferation and apoptosis.

The synthesis of Phthalimidinoglutarimide-C3-O-PEG5-OH typically involves several key steps:

  • Formation of Phthalimidine: This involves reacting phthalic anhydride with an amine under suitable conditions to form the phthalimidine core.
  • Glutarimide Formation: The phthalimidine is then reacted with glutaric acid or its derivatives to introduce the glutarimide functionality.
  • PEGylation: Finally, the compound is conjugated with a PEG chain through a suitable linker chemistry, often involving carbodiimide coupling methods or click chemistry approaches.

These steps require careful optimization of reaction conditions to ensure high yield and purity of the final product.

Phthalimidinoglutarimide-C3-O-PEG5-OH has several applications in biomedical research and pharmaceutical development:

  • Targeted Protein Degradation: It is primarily used as a tool for selectively degrading unwanted proteins in research settings.
  • Drug Development: Its ability to modulate protein levels makes it a candidate for developing novel therapeutics against diseases such as cancer and neurodegenerative disorders.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies for drug delivery systems, enhancing the pharmacokinetics of therapeutic agents.

Interaction studies involving Phthalimidinoglutarimide-C3-O-PEG5-OH focus on its binding affinity with E3 ligases and target proteins. These studies typically employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions between the compound and E3 ligases.
  • Fluorescence Resonance Energy Transfer: To analyze interactions within cellular environments.
  • Mass Spectrometry: For identifying ubiquitinated proteins post-treatment with Phthalimidinoglutarimide-C3-O-PEG5-OH.

These studies provide insights into the efficacy and specificity of the compound's action in biological systems.

Several compounds exhibit similarities to Phthalimidinoglutarimide-C3-O-PEG5-OH, particularly in their roles as degraders or modulators of protein function:

Compound NameKey FeaturesUnique Aspects
Phthalimidinoglutarimide-5'-C3-O-PEG2-OHShorter PEG chain; similar degradation mechanismDifferent PEG length may affect solubility and bioactivity .
ThalidomideKnown for immunomodulatory effects; promotes degradationDifferent mechanism targeting immune pathways
DexamethasoneCorticosteroid; anti-inflammatory propertiesPrimarily used for its hormonal effects rather than targeted protein degradation

Phthalimidinoglutarimide-C3-O-PEG5-OH stands out due to its specific design for targeted protein degradation through E3 ligase interaction, distinguishing it from other compounds that may have broader or different mechanisms of action.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

522.25773079 g/mol

Monoisotopic Mass

522.25773079 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-11

Explore Compound Types